7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

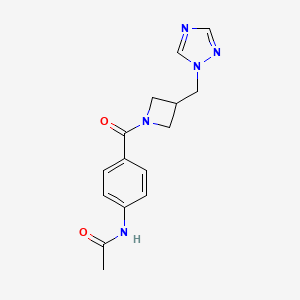

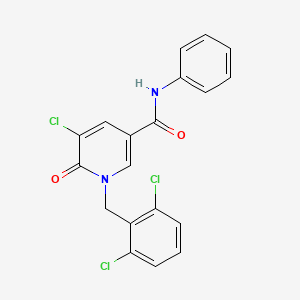

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at room temperature in a dark place .Aplicaciones Científicas De Investigación

Chemosensing Applications

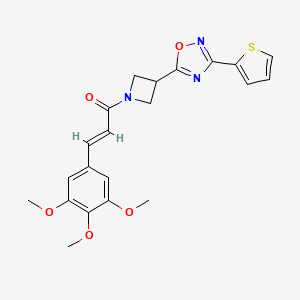

One study highlights the characterization of a compound related to 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline, specifically 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, as a selective chemosensor for cadmium ions (Cd^2+). This compound exhibits a significant increase in fluorescence upon binding to Cd^2+, making it useful for detecting Cd^2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antitumor Activity

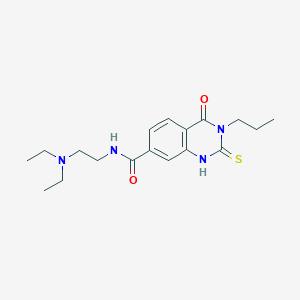

Methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives have been synthesized and evaluated for cytostatic activity. The study found that specific derivatives exhibit significant inhibition of cell proliferation in vitro, suggesting potential antitumor applications (Ambros et al., 1988).

Antimicrobial and Anti-corrosion Properties

Another study focuses on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in an acidic medium. It reveals that these compounds, including derivatives related to this compound, act as effective cathodic inhibitors, thereby offering protection against corrosion. This has implications for industrial applications where metal preservation is critical (Douche et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of various derivatives of this compound provide insights into their potential applications in drug design and development. For instance, the synthesis of 4-Chloro-8-methoxyquinoline through a series of reactions including condensation, cyclization, hydrolysis, decarboxylation, and chlorination, offers a foundational approach for developing compounds with enhanced biological activity (Jiang Jia-mei, 2010).

Direcciones Futuras

The future directions for research on 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline could include exploring its potential biological activities and developing new synthetic methods for its preparation. Given the importance of tetrahydroquinolines in medicinal chemistry, there is likely to be ongoing interest in this compound .

Mecanismo De Acción

Target of Action

It is known that tetrahydroquinoline analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroquinoline analogs are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Tetrahydroquinoline analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Tetrahydroquinoline analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propiedades

IUPAC Name |

7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISGZPHOXRERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)